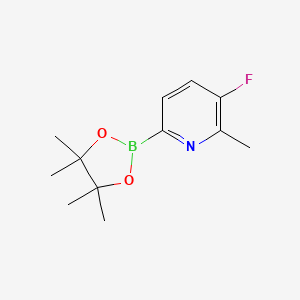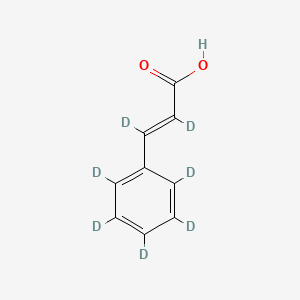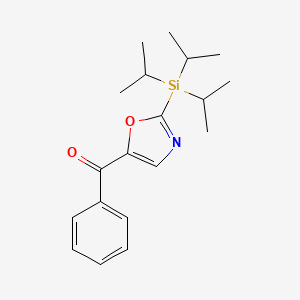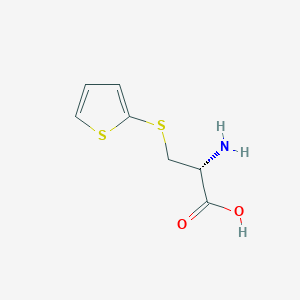
2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanamine
Descripción general
Descripción
2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanamine, also known as 4-Chloro-N-methyl-2-pyrrolidinone (4-CPMP), is a novel compound with a wide range of applications in the scientific and medical research fields. It is a white crystalline powder with a melting point of 130-132°C and a boiling point of 264-265°C. 4-CPMP is a centrally acting stimulant and anxiolytic drug with a variety of interesting pharmacological properties. It has been used in the study of psychostimulants, anxiolytics, and antidepressants. It has also been used in the study of the effects of drugs on the central nervous system and the cardiovascular system.
Aplicaciones Científicas De Investigación
Organic Synthesis
2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanamine has been explored in the context of organic synthesis, particularly in reactions involving 1,2-dipoles. Alcaide et al. (2015) demonstrated the use of 1,2-dipole precursors for the metal-free synthesis of cyclobutenes, utilizing electron-deficient olefins generated in situ from stable zwitterionic pyridinium salts. This method allows for the synthesis of substituted cyclobutenes under mild conditions without the need for irradiation or heating, showcasing the potential of 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanamine derivatives in facilitating organic transformations (Alcaide, Almendros, Fernández, & Lázaro‐Milla, 2015).
Material Science
In the field of material science, the chemical has been involved in the synthesis and characterization of complexes with potential applications in electro-optic materials and corrosion inhibition. Facchetti et al. (2006) reported on the influence of pyrrole-pyridine-based dibranched chromophore architecture on the nonlinear optical response, which is crucial for the development of advanced electro-optic materials (Facchetti et al., 2006). Additionally, Louroubi et al. (2019) synthesized a new pyrrole derivative incorporating a 4-chlorophenyl group for corrosion inhibition, emphasizing the compound's utility in protecting metal surfaces (Louroubi et al., 2019).
Biocatalysis
Chen et al. (2021) explored the synthesis of S-(4-chlorophenyl)-(pyridin-2-yl) methanol in a biocatalytic approach using recombinant Escherichia coli in a liquid-liquid biphasic microreaction system. This study highlights the compound's role in green and efficient synthesis processes, where the biocatalyst retained significant activity across multiple cycles, and the microreaction system enhanced mass transfer efficiency, achieving high yields and enantiomeric excesses in reduced time compared to traditional methods (Chen et al., 2021).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c13-11-5-3-10(4-6-11)12(9-14)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOHZMOJLIOLON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CN)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585899 | |
| Record name | 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethanamine | |
CAS RN |
915923-59-0 | |
| Record name | 2-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70585899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-chlorophenyl)-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1611820.png)









![Tert-butyl 3-[4-(dimethylamino)phenyl]piperazine-1-carboxylate](/img/structure/B1611837.png)

![(7S,8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1611839.png)
